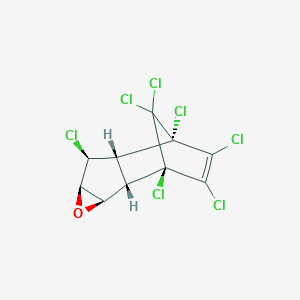

Epoxyheptachlor

Descripción

Origin and Formation of Epoxyheptachlor in the Environment

Epoxidation of Heptachlor as a Key Environmental Transformation Process

The primary mechanism for the formation of this compound is the epoxidation of heptachlor. who.intrsc.org This process involves the addition of an oxygen atom across a double bond in the heptachlor molecule, creating an epoxide ring structure. This transformation can occur through both abiotic and biotic pathways. inchem.org

Abiotic transformation can happen photochemically or through chemical reactions in the presence of water and air. nih.govca.govinchem.org For instance, heptachlor readily forms this compound upon exposure to air. nih.gov In moist soils and aquatic environments, heptachlor can hydrolyze to form compounds like 1-hydroxychlordene, but it also undergoes oxidation to form heptachlor epoxide. rsc.orginchem.org

Biotic transformation is a significant route of formation, occurring in a wide range of organisms including bacteria, fungi, plants, and animals. nih.govinchem.orghaz-map.com In animals, this conversion is a metabolic process, often carried out by microsomal mixed-function oxidase systems. ca.govnih.gov The resulting heptachlor epoxide is more stable in biological systems than its parent compound. who.int This stability contributes to its persistence and potential for bioaccumulation. who.int

Precursor Compound Utilization in Historical Agricultural Practices

The precursor to this compound, heptachlor, is a cyclodiene organochlorine insecticide that was first registered in the United States in 1952. nih.govepa.gov It was widely used as a broad-spectrum insecticide for agricultural, and domestic purposes. epa.govtidjma.tn Its applications included controlling insects in seed grains and on crops, termite control, and home and garden insect management. ca.govepa.gov

In 1974 in the U.S., an estimated 930 kg of heptachlor were used, with the primary applications being on corn (58%), by pest control operators (26.8%), and for seed treatment (13.2%). taylorandfrancis.com However, growing concerns over the environmental persistence and bioaccumulation of heptachlor and its epoxide led to significant regulatory action. nih.gov In 1978, the U.S. Environmental Protection Agency (EPA) canceled most agricultural uses of heptachlor. epa.govtaylorandfrancis.com By 1988, all uses of existing heptachlor stocks were prohibited in the U.S., with the exception of controlling fire ants in underground power and communication cable boxes. ca.govepa.govtidjma.tn

Table 1: Historical Use of Heptachlor in the United States (1974 Estimate)

| Use Category | Percentage of Total Use |

|---|---|

| Corn | 58% |

| Pest Control Operators | 26.8% |

| Seed Treatment | 13.2% |

| Miscellaneous | 2% |

Data sourced from Taylor & Francis, 1985. taylorandfrancis.com

Significance of Persistent Organic Pollutants (POPs) in Environmental Systems

This compound is classified as a Persistent Organic Pollutant (POP), a category of hazardous chemicals that pose significant threats to environmental and human health. nih.govunep.org The defining characteristics of POPs are that they:

Remain intact in the environment for exceptionally long periods. unep.orgpops.int

Become widely distributed throughout the environment via natural processes involving soil, water, and air. unep.orgpops.inteuropa.eu

Accumulate in the fatty tissue of living organisms. unep.orgpops.intorganomation.com

Are toxic to both humans and wildlife. unep.orgpops.int

These properties mean that POPs can travel far from their original source, a process known as long-range transport. europa.euorganomation.com They can enter the gas phase and travel through the atmosphere, being redeposited in regions thousands of kilometers away, including pristine environments like the Arctic. pops.intorganomation.com Once in the ecosystem, they bioaccumulate in organisms and biomagnify up the food chain, resulting in the highest concentrations in apex predators, including humans. unep.orgpops.intorganomation.com The global distribution and accumulation of POPs have led to international agreements, such as the Stockholm Convention, aimed at eliminating or restricting their production and use. unep.org

Evolution of Scientific Inquiry into Organochlorine Contaminants

Scientific investigation into organochlorine contaminants, such as heptachlor and its epoxide, grew significantly in the latter half of the 20th century. usgs.gov Initial popularity after World War II stemmed from their effectiveness and low cost. researchgate.netaimspress.com However, by the 1970s, concerns mounted as studies revealed their remarkable environmental persistence, tendency to bioaccumulate, and potential for adverse effects. nih.govepa.govtidjma.tn

This era saw the development of more sophisticated analytical methods, such as gas chromatography, which allowed scientists to detect minute residues of these compounds in various environmental media like soil, water, air, and biological tissues. usgs.govresearchgate.netaimspress.com The ability to quantify these contaminants at low concentrations was crucial for understanding their fate and transport in the environment. usgs.gov This led to the establishment of national and international monitoring programs to track trends in water and soil quality. ca.govusgs.govnih.gov The growing body of scientific evidence on the widespread contamination and characteristics of organochlorines ultimately provided the basis for stringent regulatory actions, including widespread bans and the creation of international treaties like the Stockholm Convention on Persistent Organic Pollutants. unep.orgfrontiersin.org

Table 2: Chemical and Physical Properties of this compound

| Property | Value / Description | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₀H₅Cl₇O | nih.gov |

| Molecular Weight | 389.3 g/mol | nih.gov |

| Appearance | Crystalline solid | haz-map.com |

| Melting Point | 160-161.5 °C | nih.gov |

| Water Solubility | 0.056 mg/L (for Heptachlor) | who.int |

| Log Kow | 5.40 | nih.gov |

| Vapor Pressure | 4 x 10⁻⁴ mm Hg at 25°C (for Heptachlor) | who.int |

Note: Some properties of the parent compound Heptachlor are included for context due to data availability.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-hydroxy-2,3-epoxychlordene |

| 1-hydroxychlordene |

| Aldrin |

| Chlordane |

| Dieldrin |

| Endosulfan |

| This compound (Heptachlor Epoxide) |

| Heptachlor |

| Hexachlorobenzene |

| Hexachlorocyclohexane (HCH) |

| Ketochlordene |

| Lindane |

| Methoxychlor |

| Mirex |

| Nonachlor |

| Oxychlordane |

| p,p'-DDD |

| p,p'-DDE |

| p,p'-DDT |

| Polychlorinated Biphenyls (PCBs) |

Propiedades

Key on ui mechanism of action |

EVIDENCE INDICATES THAT CYCLODIENE-TYPE-INSECTICIDES, EG, HEPTACHLOR EPOXIDE, MIMIC ACTION OF PICROTOXININ. THESE INSECTICIDES INHIBIT THE GAMMA-AMINOBUTYRIC ACID-STIMULATED CHLORIDE UPTAKE IN COXAL MUSCLE OF AMERICAN COCKROACH, & DIRECTLY COMPETE AGAINST LABELED DIHYDROPICROTOXININ FOR BINDING IN THE RAT BRAIN SYNAPTOSOMES. MOREOVER, SEVERAL CYCLODIENE RESISTANT INSECT STRAINS ARE RESISTANT TO PICROTOXININ. THIS CROSS-RESISTANCE IS SPECIFIC TO PICROTOXININ & DOES NOT EXTEND TO OTHER NEUROEXCITANTS. THESE INSECTICIDES, LIKE PICROTOXININ, CAUSE CENTRAL NERVOUS EXCITATION BY STIMULATING TRANSMITTER RELEASE. THESE RESULTS INDICATE THAT SOME OF THE NERVE EXCITATION SYMPTOMS THAT INSECTICIDES CAUSE ARE LIKELY DUE TO THEIR INTERACTION WITH PICROTOXININ RECEPTOR. The actions of the polychlorocycloalkane insecticide heptachlor, and its epoxide metabolite, were examined on GABA receptors in insects and vertebrates. Electrophysiological experiments on the cell body of the cockroach (Periplaneta americana) fast coxal depressor motor neuron, and GABA activated (36)Cl- uptake experiments on microsacs perpared from cockroach ventral nerve cords showed that both heptachlor and heptachlor epoxide blocked functional GABA receptors. The block appeared to be non-competitive and was voltage independent over the membrane potential range -75 mV to -110 mV. There was no significant difference between the potencies of heptachlor and heptachlor epoxide in the functional assays for insect GABA receptors. Both cmpd inhibited (35)S-t-butylbicyclophosphorothionate binding in insects and vertebrates. The findings provide further evidence fo block of an insect GABA receptor/Cl- channel by the cyclodiene class of polychlorocycloalkanes, and reveal differences in the insecticide-(35)S-t-butylbicyclophosphorothionate binding site interactions of insects and vertebrates. |

|---|---|

Número CAS |

1024-57-3 |

Fórmula molecular |

C10H5Cl7O |

Peso molecular |

389.3 g/mol |

Nombre IUPAC |

(1S,2S,3R,5R,6S,7R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |

InChI |

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4-,5+,8-,9+/m1/s1 |

Clave InChI |

ZXFXBSWRVIQKOD-UHJFOBPASA-N |

SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES isomérico |

[C@H]12[C@H]([C@@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

melting_point |

160-161.5 °C |

Otros números CAS |

1024-57-3 |

Descripción física |

Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air. Crystalline solid; [MSDSonline] |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Solubilidad |

0.350 PPM IN WATER |

Sinónimos |

(1aR,1bS,2R,5S,5aR,6S,6aR)-rel-2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-cis-Heptachlor Epoxide; ENT 25584; Epoxyheptachlor; GPKh Epoxide; HCE; HE; Hepox; Heptachlor cis-Epoxide; Heptachlor Epoxide; |

Origen del producto |

United States |

Analytical Methodologies for Environmental Monitoring and Research

Sample Collection and Preservation Protocols

The initial and one of the most critical stages in the analytical workflow is the collection of a representative sample from the environmental compartment of interest. The methods employed vary significantly depending on the physical and chemical nature of the matrix being sampled.

The strategies for collecting samples must be tailored to the specific environmental medium to ensure the integrity of the sample and the accuracy of subsequent analyses.

Air: High-volume samplers equipped with polyurethane foam (PUF) plugs are commonly used to trap Epoxyheptachlor and other semi-volatile organic compounds from the air. The foam acts as an adsorbent, capturing the analyte as a large volume of air is drawn through it. cdc.gov

Water: Grab sampling is a standard technique for collecting water samples from sources like drinking water, rivers, and wastewater. cdc.govnjit.edu The samples are typically collected in clean glass bottles with Teflon-lined caps to prevent contamination and analyte loss. To minimize disturbance, especially when sediment is also a target, the water sample should be collected before the sediment bed is agitated. njit.edu

Soil and Sediment: Surface soil samples can be collected using a simple scoop or spade. njit.edu For collecting undisturbed samples or samples from specific depths, thin-walled tube samplers are employed. njit.edu Sediment samples from riverbeds or lakes are often collected using a grab sampler, which is designed to retrieve a sample from the top layer of the sediment. researchgate.net All samples are stored in appropriate containers, often wrapped in aluminum foil or placed in glass jars, and kept cool to prevent degradation. researchgate.net

Biota: The analysis of biological tissues, such as fish or adipose tissue from mammals, is crucial for understanding the bioaccumulation of this compound. njit.educdc.gov Samples are collected, and because contaminants can accumulate in fatty tissues, these are often the primary target for analysis. cdc.govcdc.gov Samples must be frozen promptly to halt biological activity and prevent analyte degradation.

Table 1: Summary of Sampling Techniques for this compound in Environmental Matrices To view the full interactive table, scroll to the right

| Matrix | Sampling Method | Key Considerations | Source(s) |

|---|---|---|---|

| Air | High-Volume Sampling with Polyurethane Foam (PUF) Plugs | Traps semi-volatile organic compounds. | cdc.gov |

| Water | Grab Sampling | Use glass bottles with Teflon-lined caps; collect before disturbing sediment. | cdc.govnjit.edu |

| Soil | Scoops or Thin-Walled Tube Samplers | Tube samplers provide undisturbed core samples from various depths. | njit.edu |

| Sediment | Grab Sampler | Collects surface sediment; store in glass or aluminum foil. | njit.eduresearchgate.net |

| Biota | Tissue Excision | Samples (especially adipose tissue) should be frozen immediately after collection. | cdc.govcdc.gov |

Following collection, samples undergo extensive preparation to isolate this compound from the complex sample matrix and remove interfering compounds that could affect the final analysis.

Extraction is the process of separating the target analyte from the sample matrix. The choice of method depends on the sample type and the desired efficiency.

Soxhlet Extraction: This is a classic and robust technique used primarily for solid and semi-solid samples like soil, sediment, and biological tissues. drawellanalytical.comacmasindia.com The sample is placed in a thimble and is continuously washed with a refluxing solvent (e.g., petroleum ether, hexane, or a hexane-acetone mixture) for an extended period, often several hours. cdc.govacmasindia.comfrontiersin.org This method ensures a thorough extraction of the analyte from the solid matrix into the solvent. hawachfilterpaper.com Though effective, it is time-consuming and requires significant volumes of solvent. analiticaweb.com.br

Solid-Phase Extraction (SPE): A more modern and rapid alternative to traditional liquid-liquid extraction, SPE is used for cleaning up sample extracts or for extracting analytes from aqueous samples. sigmaaldrich.comthermofisher.comchromatographyonline.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). thermofisher.com The analyte and other substances are retained on the sorbent. Then, a different solvent is used to selectively wash off interfering compounds, after which the target analyte, this compound, is eluted with another solvent for collection. thermofisher.comchromatographyonline.com This technique uses smaller solvent volumes compared to methods like Soxhlet extraction. analiticaweb.com.brthermofisher.com

After initial extraction, the resulting solution often contains co-extracted substances, such as lipids or other organic matter, that can interfere with chromatographic analysis. Column chromatography is a common clean-up step to remove these interferences. cdc.govcdc.gov

Florisil Columns: Florisil is a trade name for a type of activated magnesium silicate that is widely used for the cleanup of pesticide residues. epa.govbiotage.comgcms.cz The sample extract is passed through a column packed with Florisil. Due to its polar nature, Florisil retains polar interfering compounds while allowing the less polar this compound to pass through with an appropriate elution solvent (e.g., mixtures of hexane and diethyl ether). cdc.govgeorgia.gov This procedure is effective in separating pesticides from fatty substances, making it particularly useful for biota and some soil samples. cdc.govepa.gov

Silicic Acid Columns: Similar to Florisil, silicic acid (or silica gel) is a polar adsorbent used in column chromatography to separate compounds based on polarity. itrcweb.orgepa.gov It is effective at separating organochlorine pesticides like this compound from other interfering compounds. cdc.govnih.gov The separation is achieved by eluting the column with solvents of increasing polarity, which allows for the collection of different fractions containing the separated compounds. epa.govpublications.gc.ca

Pre-analytical Sample Preparation Techniques

Extraction Methods (e.g., Soxhlet, Solid-Phase Extraction)

Chromatographic and Spectrometric Detection Techniques

The final step in the analytical process is the detection and quantification of this compound using highly sensitive instrumental techniques.

Gas Chromatography with Electron Capture Detection (GC/ECD) is the most common and well-established method for the analysis of this compound and other organochlorine pesticides. cdc.govmeasurlabs.com

Principle of Operation: In gas chromatography, the sample extract is vaporized and carried by an inert gas through a long, thin column. um.edu.my The column separates the different compounds in the mixture based on their boiling points and interaction with the column's stationary phase. The Electron Capture Detector is highly selective and sensitive to electronegative compounds, such as those containing halogens (like the chlorine atoms in this compound). scioninstruments.comceda.ac.uk The detector contains a radioactive source (usually Nickel-63) that emits electrons, creating a steady electrical current. scioninstruments.com When an electronegative compound like this compound passes through the detector, it "captures" some of these electrons, causing a measurable drop in the current. measurlabs.comscioninstruments.com This drop is registered as a peak, and the size of the peak is proportional to the amount of the compound present. scioninstruments.com The high sensitivity of the GC/ECD allows for the detection of this compound at very low concentrations, often in the sub-parts-per-billion (ppb) range. cdc.gov

Table 2: Typical Instrumental Parameters for GC/ECD Analysis of this compound To view the full interactive table, scroll to the right

| Parameter | Typical Setting | Purpose | Source(s) |

|---|---|---|---|

| Injector Temperature | ~250 °C | Ensures rapid vaporization of the sample extract without thermal degradation. | gcms.cz |

| Oven Temperature Program | Ramped (e.g., 110 °C to 320 °C) | Separates compounds based on their different boiling points and volatility. | gcms.cz |

| Carrier Gas | Helium (He) or Nitrogen (N₂) | Transports the vaporized sample through the chromatographic column. | gcms.czscioninstruments.com |

| Column Type | Capillary Column (e.g., SH-CLP II) | Provides high-resolution separation of complex mixtures. | shimadzu.com |

| Detector | Electron Capture Detector (ECD) | Provides high sensitivity and selectivity for halogenated compounds. | measurlabs.comscioninstruments.com |

| Detector Temperature | ~330 °C | Prevents condensation of analytes within the detector. | gcms.cz |

Gas Chromatography-Mass Spectrometry (GC/MS) for Confirmation and Quantitation

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of this compound and other organochlorine pesticides (OCPs). mdpi.comshimadzu.com This method combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. mdpi.com

In this process, a prepared sample extract is injected into the GC, where it is vaporized. The gaseous components are then separated as they travel through a capillary column containing a stationary phase. Compounds are separated based on their volatility and interaction with the column's coating. restek.com For OCPs, specific columns like the Rtx-CLPesticides are designed to resolve complex mixtures of these compounds. restek.com

After separation in the GC column, the individual compounds, including this compound, enter the mass spectrometer. The MS ionizes the molecules, which then fragment into a unique pattern based on their structure. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." By comparing the mass spectrum of a peak from a sample to the spectrum of a known standard, a definitive identification of the compound can be made. nih.gov This confirmatory power is a key advantage of GC/MS, as it helps to avoid false positives that can occur with less specific detectors. rdd.edu.iq For quantitation, the instrument measures the intensity of specific ions characteristic of this compound, providing a precise measurement of its concentration in the sample. nih.gov The use of isotopically labeled internal standards can further enhance the accuracy of quantification. caslab.com

Other Advanced Chromatographic Methods

While GC/MS is a robust and widely used technique, other advanced chromatographic methods offer enhanced separation power and sensitivity, which is particularly useful for analyzing complex environmental samples where this compound may be present at trace levels alongside numerous interfering compounds.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : This powerful technique utilizes two different GC columns connected in series via a modulator. sepsolve.com The first, longer column provides an initial separation, typically based on volatility. The modulator then traps small, sequential fractions of the eluent from the first column and rapidly re-injects them onto a second, shorter column with a different stationary phase (e.g., based on polarity). sepsolve.comaocs.org This two-dimensional separation provides a massive increase in peak capacity and resolution, allowing for the separation of compounds that would overlap in a standard one-dimensional GC analysis. chemistry-matters.comgcms.cz For this compound, GCxGC can effectively separate it from isomers of other pesticides or from complex matrix components, leading to more accurate identification and quantification. gcms.cz When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides high-speed data acquisition necessary to capture the very narrow peaks produced in the second dimension. dlr.de

High-Resolution Mass Spectrometry (HRMS) : Coupling GC with HRMS (GC-HRMS) provides extremely high mass accuracy and resolution. This allows for the differentiation of molecules with very similar nominal masses, significantly reducing interferences. EPA Method 1699, which uses HRGC/HRMS, is considered a state-of-the-art method for pesticide analysis due to its superior sensitivity and selectivity. caslab.comepa.govthermofisher.com

Method Validation and Quality Assurance

To ensure that analytical data for this compound are reliable and fit for purpose, rigorous method validation and quality assurance procedures are essential. nih.goveurachem.org This process establishes documented evidence that a specific analytical method consistently produces accurate and reproducible results. nih.gov

Precision, Accuracy, and Sensitivity Assessment

The performance of an analytical method is primarily evaluated through its precision, accuracy, and sensitivity. environics.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple analyses of the same sample. usgs.gov It is typically expressed as the relative standard deviation (RSD). For environmental analysis of pesticides, a common acceptance criterion for precision is an RSD of ≤20%. nih.gov

Accuracy is the closeness of the measured value to the true or accepted value. It is assessed through recovery studies, where a sample is spiked with a known amount of this compound and the percentage of the spiked amount that is measured (% recovery) is calculated. europa.eu For OCPs, recovery values are generally considered acceptable if they fall within the range of 70-120%. nih.gov

Sensitivity relates to the method's ability to discriminate between small differences in analyte concentration. It is intrinsically linked to the method's detection and quantitation limits. usgs.gov

| Validation Parameter | Common Acceptance Criteria for OCPs | Description |

|---|---|---|

| Precision (Repeatability) | ≤ 20% RSD | Measures the variability of results from repeated analyses of the same sample under the same conditions. nih.gov |

| Accuracy (Recovery) | 70% - 120% | Measures how close the experimental result is to the true value, determined by analyzing spiked samples. nih.gov |

| Linearity (Correlation Coefficient) | r ≥ 0.99 | Demonstrates a proportional relationship between instrument response and analyte concentration over a specified range. environics.com |

Detection and Quantitation Limits in Environmental Samples

The ability to detect and quantify the very low concentrations of this compound found in the environment is a critical aspect of any analytical method.

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero or a blank but not necessarily quantified with acceptable precision. epa.govresearchgate.net It is often statistically derived, for instance, as three times the standard deviation of replicate blank measurements.

Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. epa.gov It is a critical parameter for regulatory monitoring, as it defines the lower boundary for reliable quantitative reporting. The LOQ is often defined as ten times the standard deviation of the blank or is established by demonstrating acceptable precision and accuracy at the lowest calibration standard. nih.gov

LODs and LOQs for this compound are matrix-dependent and vary based on the specific instrumentation and method used. For example, methods for water can achieve lower detection limits than those for more complex matrices like soil or biota, which often have higher background interference. mdpi.com Highly sensitive methods like HRGC/HRMS can achieve significantly lower detection limits than standard GC-MS. caslab.com

| Analyte Group | Matrix | Methodology | Typical Detection Limit (LOD/MDL) | Typical Quantitation Limit (LOQ) |

|---|---|---|---|---|

| Organochlorine Pesticides | Water | GC-ECD | 0.001 - 0.005 µg/L mdpi.com | 0.002 - 0.016 µg/L mdpi.com |

| Organochlorine Pesticides | Sediment/Soil | GC-ECD | ~1 - 5 µg/kg (ppb) usgs.gov | Not specified in source |

| Organochlorine Pesticides | Soil | GC-MS | 50 ng/kg (0.05 µg/kg) oieau.fr | Not specified in source |

| Organochlorine Pesticides | Water, Soil, Tissue | GC/MS/MS | Reported to be an order of magnitude above HRMS limits caslab.com | Not specified in source |

Interference Identification and Mitigation

Environmental samples are complex mixtures, and various substances can interfere with the analysis of this compound, potentially leading to inaccurate results. nih.gov

Types of Interferences:

Co-eluting Compounds: Other pesticides, their degradation products, or polychlorinated biphenyls (PCBs) can have similar chromatographic retention times to this compound, making them difficult to distinguish with a single-column GC system. epa.gov

Matrix Effects: Co-extracted substances from the sample matrix (e.g., humic acids in soil, lipids in biota) can either suppress or enhance the instrument's signal for the target analyte. nih.govmdpi.com

Elemental Sulfur: Sediment samples, in particular, can contain high levels of elemental sulfur, which interferes with the detection of early-eluting OCPs by GC-ECD. epa.gov

Mitigation Strategies:

Sample Cleanup: This is the most critical step for removing interferences before instrumental analysis. Various techniques are employed, often in combination.

Adsorption Chromatography: Columns containing materials like Florisil, silica gel, or alumina are used to separate analytes from interfering compounds based on polarity. epa.gov

Gel Permeation Chromatography (GPC): This technique separates compounds based on their molecular size, effectively removing large molecules like lipids and humic substances. usgs.gov

Sulfur Removal: Specific procedures, such as treatment with copper powder or tetrabutylammonium sulfite, are used to eliminate sulfur interference. epa.gov

Analytical Method Selection: Using a dual-column GC setup with two columns of different polarity provides a more robust confirmation of the analyte's identity. epa.gov Advanced techniques like GCxGC and HRMS offer superior selectivity to chromatographically resolve or distinguish interferences from the analyte of interest. gcms.czthermofisher.com

Standardized and Emerging Analytical Methodologies for Environmental Contaminants

To ensure consistency and comparability of data across different laboratories and studies, standardized analytical methods are developed and published by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.govepa.gov

Standardized Methods:

EPA Method 8081B: This is a widely used and established method for the analysis of organochlorine pesticides in extracts from solid and liquid matrices using gas chromatography with an electron capture detector (GC-ECD). epa.govepa.gov The method provides detailed procedures for extraction, cleanup, and analysis, including dual-column confirmation to enhance the reliability of identifications. restek.com While GC-ECD is the primary detector, the method allows for GC/MS as a confirmation technique. epa.gov

EPA Method 1699: This is a more modern and highly sensitive method for the determination of a wide range of pesticides, including OCPs, in water, soil, sediment, biosolids, and tissue. epa.govcerilliant.com It employs High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). thermofisher.com The use of HRMS provides exceptional selectivity and very low detection limits, making it suitable for trace-level monitoring and for complex matrices where interferences are a significant challenge. caslab.comthermofisher.com

Emerging Methodologies: The field of analytical chemistry is continuously evolving, with a focus on developing faster, more sensitive, and more comprehensive methods.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): As discussed previously, GCxGC is a powerful emerging technique for the analysis of highly complex samples. While not yet a routine standardized method for regulatory purposes, it is increasingly used in research to characterize environmental contamination, including pesticides, with unparalleled detail. chemistry-matters.comgcms.cz Its ability to separate co-eluting compounds and reduce matrix effects makes it a valuable tool for challenging analytical scenarios. gcms.cz

GC-MS/MS: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. mdpi.com By monitoring specific precursor-to-product ion transitions, it can effectively filter out background noise and matrix interferences, allowing for lower detection limits and more confident analyte identification. caslab.com

Environmental Remediation Strategies

In-Situ Remediation Technologies

In-situ remediation technologies treat contaminants directly within the soil or groundwater, avoiding the need for excavation. d-nb.info These methods are often less disruptive and can be more cost-effective than ex-situ options.

Bioremediation harnesses the metabolic processes of microorganisms to break down or transform pollutants. This can be achieved through enhancing the capabilities of indigenous microbial populations (enhanced bioremediation/biostimulation), introducing specific microbes to the site (bioaugmentation), or utilizing air to stimulate microbial activity (bioventing). d-nb.infocapes.gov.br

Research has shown that certain microorganisms are capable of degrading epoxyheptachlor. For instance, the white-rot fungus Pleurotus ostreatus has demonstrated the ability to degrade approximately 32% of this compound over a 28-day incubation period, with heptachlor diol identified as a metabolite. researchgate.netnih.gov In another study, a novel bacterial strain, designated as strain H, was found to effectively degrade heptachlor and its byproducts, including this compound. nih.gov This strain utilized heptachlor as a carbon source, achieving a degradation rate of over 88% for the parent compound under optimal conditions. nih.gov The degradation of heptachlor often involves epoxidation to this compound, which can then be further metabolized. oup.comresearchgate.net Mixed cultures of soil microorganisms have also been shown to degrade this compound to the less toxic 1-exohydroxychlordene at a rate of about 1% per week. oup.com

Table 1: Bioremediation of this compound - Research Findings

| Microorganism/Approach | Contaminant(s) | Degradation Efficiency | Metabolite(s) Identified | Study Reference |

| Pleurotus ostreatus (white-rot fungus) | Heptachlor & this compound | ~89% of heptachlor, ~32% of this compound (28 days) | Chlordene, Heptachlor diol | researchgate.netnih.gov |

| Strain H (novel bacterium) | Heptachlor & degradation products | >88.2% of heptachlor (130 hours) | 1-hydroxychlordene, Heptachlor epoxide, Chlordene epoxide | nih.gov |

| Mixed soil microorganisms | Heptachlor & this compound | ~1% per week of this compound | 1-exohydroxychlordene | oup.com |

In-situ chemical reduction (ISCR) involves the introduction of a reducing agent into the subsurface to transform contaminants into less harmful substances. lmaleidykla.lt Zero-valent iron (ZVI) is a commonly used reductant for treating chlorinated compounds due to its ability to donate electrons, leading to reductive dechlorination. acs.orgncsu.edu

Nano-sized zero-valent iron (nZVI) has been investigated for the removal of this compound from aqueous solutions. Studies have shown that the removal efficiency of this compound by nZVI is influenced by factors such as the initial contaminant concentration, nZVI dosage, pH, and contact time. researchgate.netscientific.net For instance, at a neutral pH of 7, an nZVI dose of 0.8 g/L, and a contact time of 80 minutes, the removal efficiency for an initial this compound concentration of 10 µg/L was 100%, while for a concentration of 100 µg/L, the efficiency was 55%. researchgate.netscientific.net This indicates that nZVI can be an effective agent for the degradation of this compound. researchgate.net

Table 2: Chemical Reduction of this compound using nZVI - Research Findings

| Initial this compound Concentration (µg/L) | nZVI Dose (g/L) | pH | Contact Time (min) | Stirring Rate (RPM) | Removal Efficiency (%) | Study Reference |

| 10 | 0.8 | 7 | 80 | 200 | 100 | researchgate.netscientific.net |

| 100 | 0.8 | 7 | 80 | 200 | 55 | researchgate.netscientific.net |

Electrokinetic remediation applies a low-intensity direct electrical current through the soil between electrodes. d-nb.infonih.gov This process mobilizes charged particles and water, facilitating the transport of contaminants towards the electrodes for removal. d-nb.info This technology is particularly useful for fine-grained soils with low permeability. frtr.gov

While studies focusing solely on this compound are limited, research on organochlorine pesticides demonstrates the potential of this technology. mdpi.comca.gov The effectiveness of electrokinetic remediation for these compounds can be low when used alone. soilutions.co.uk However, its efficiency can be significantly enhanced by coupling it with other technologies, such as Fenton's reagent (EK-Fenton), or by using surfactants to increase the solubility of hydrophobic contaminants like this compound. researchgate.netsoilutions.co.ukuclm.es For example, the use of the nonionic surfactant TritonX-100 has been shown to improve the decontamination of soil polluted with organochlorine pesticides. researchgate.net The EK-Fenton process has been shown to achieve removal efficiencies of over 70% for various organochlorine pesticides. soilutions.co.uk

Chemical Reduction Methods

Ex-Situ Remediation Technologies

Ex-situ remediation involves the excavation of contaminated soil for treatment above ground. researchgate.net This approach allows for greater control over the treatment process and can often be completed in a shorter timeframe than in-situ methods. acs.org

Soil washing is a water-based process that uses physical and chemical actions to scrub contaminants from soil. researchgate.netacs.org The process separates the heavily contaminated fine soil particles (silt and clay) from the cleaner, larger sand and gravel particles, thus reducing the volume of contaminated material that requires further treatment or disposal. acs.org

The efficiency of soil washing for hydrophobic compounds like this compound can be enhanced by the addition of surfactants to the washing solution. researchgate.netoieau.fr A study evaluating the use of surfactants for the remediation of soil contaminated with chlorinated pesticides, including heptachlor epoxide, found that anionic surfactants were more effective than nonionic surfactants. nih.gov This is because anionic surfactants are less likely to adsorb to the soil surface, which would increase the soil's organic matter content and hinder contaminant removal. nih.gov The use of surfactants can significantly increase the desorption of pesticides from soil particles. researchgate.netnih.gov

Thermal desorption is a technology that uses heat to volatilize contaminants from the soil. who.intepa.gov The contaminated soil is heated in a thermal desorber, causing the contaminants to turn into a gas, which is then collected and treated. who.int This technique is effective for a wide range of organic contaminants, including pesticides. who.intiwaponline.com Thermal desorption can be performed at low temperatures (90-320°C) for volatile compounds or at high temperatures (320-560°C) for semi-volatile compounds. soilutions.co.ukclu-in.orgfrtr.gov

At the Arlington Blending and Packaging Superfund site, low-temperature thermal desorption was successfully used to treat soils contaminated with several pesticides, including heptachlor and heptachlor epoxide. frtr.gov The cleanup standards for the site were set at 3.0 mg/kg for heptachlor and 2.0 mg/kg for heptachlor epoxide in surface soils. frtr.gov The thermal desorption process was effective in meeting these cleanup goals, demonstrating its viability for the remediation of this compound-contaminated sites. epa.govepa.govfrtr.gov

Excavation and Off-Site Treatment Considerations

Excavation and off-site treatment, often referred to as "dig and haul," is a well-established physical remediation method for soils contaminated with persistent organic pollutants like this compound. researchgate.net The process involves the mechanical removal of contaminated soil and its transportation to a permitted facility for treatment or disposal. cleansoils.comregenesis.comfrtr.gov This approach is frequently chosen for sites with high contaminant concentrations near the surface, as it directly removes the source of contamination, preventing further migration into groundwater or other environmental compartments. cleansoils.com

The primary advantage of excavation is its speed and certainty; the removal of the contaminant mass is immediate and permanent within the excavated area. regenesis.com It is applicable to a wide range of contaminants and concentrations. regenesis.comfrtr.gov However, its implementation is subject to several critical considerations. The feasibility and cost are heavily influenced by the depth and area of contamination, the accessibility of the site for heavy machinery, and the presence of infrastructure such as buildings or utilities that may need protection or removal. regenesis.comfrtr.gov

A case study at the Webster Forest Nursery in Washington illustrates the application and challenges of this method for heptachlor epoxide contamination. In 2018, soil contaminated with heptachlor epoxide was excavated from an area near a former leaking underground storage tank. wa.gov However, not all contaminated soil could be removed because groundwater seepage and the need to maintain the structural stability of a nearby warehouse limited the extent of the excavation. wa.gov This highlights a common constraint where physical barriers or site conditions prevent complete source removal. regenesis.com Following the excavation, contaminated soil and water were transported off-site for appropriate disposal. wa.gov

The cost of excavation and off-site disposal is a significant factor, largely dependent on the volume of soil to be removed and the distance to the disposal facility. researchgate.net Regulatory requirements, such as land disposal restrictions, may necessitate pre-treatment of the excavated soil, adding to the complexity and cost. researchgate.netfrtr.gov Furthermore, managing potential risks during excavation, such as the generation of fugitive dust and the need for dewatering and treating contaminated water, are essential health and safety considerations. researchgate.netfrtr.gov

Phytoremediation Potential

Phytoremediation is an emerging, plant-based technology that offers a more sustainable and cost-effective approach for the remediation of soils contaminated with organochlorine pesticides (OCPs), including this compound. nih.govltu.se This method utilizes the ability of plants to absorb, accumulate, and/or degrade contaminants from soil and water. tidjma.tntidjma.tn For persistent organic pollutants, several phytoremediation mechanisms are relevant:

Phytoextraction: The uptake of contaminants from the soil and their translocation and accumulation in the aboveground plant biomass, which can then be harvested and removed. nih.gov

Phytostabilization: The use of plants to reduce the mobility and bioavailability of contaminants in the soil, thereby limiting their entry into the food chain or migration to groundwater. fortunejournals.com

Phytodegradation: The breakdown of organic contaminants within plant tissues through metabolic processes. wsl.ch

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the rhizosphere (the soil region around plant roots), which is enhanced by the plant's presence. jeeng.net

Research has demonstrated the potential of various plant species for the phytoremediation of OCP-contaminated sites. A pilot-scale study investigated the potential of Paulownia tomentosa for remediating soils historically contaminated with a mixture of OCPs, including heptachlor. mdpi.com The study found that the uptake and translocation of contaminants by the plant were highly variable and dependent on the specific properties and concentrations of the compounds in the soil. mdpi.com While P. tomentosa showed promising results for accumulating some OCPs, its specific efficacy for this compound requires further targeted investigation. mdpi.com

Another study focused on Miscanthus sinensis, which was shown to accumulate a wide range of OCPs. nih.gov The effectiveness of phytoremediation can be enhanced through the use of soil amendments. For instance, the addition of the surfactant Tween 20 was found to increase the bioavailability of some OCPs, enhancing their absorption by M. sinensis. nih.gov Conversely, adding activated carbon reduced the bioavailability and plant uptake of the pesticides. nih.gov This suggests that phytoremediation strategies can be tailored to either enhance contaminant removal (phytoextraction) or stabilize contaminants in the soil (phytostabilization).

The table below summarizes findings from studies on the phytoremediation of various organochlorine pesticides, indicating the potential applicability to related compounds like this compound.

Table 1: Research Findings on Phytoremediation of Organochlorine Pesticides

| Plant Species | Target Contaminants | Key Findings | Reference |

|---|---|---|---|

| Paulownia tomentosa | Heptachlor, HCB, Endosulfans, others | Demonstrated ability to accumulate various OCPs; uptake and translocation varied by contaminant. Showed high bioconcentration for HCB. | mdpi.com |

| Miscanthus sinensis | HCH isomers, DDTs, Aldrin, Dieldrin, Endrin | Accumulated a wide range of OCPs. Amendment with Tween 20 enhanced uptake of some OCPs, while activated carbon reduced it. | nih.gov |

| Cucurbita pepo (Zucchini) | Dieldrin, Chlordane | Showed significant uptake and translocation of cyclodiene pesticides from soil. | clu-in.org |

Comparative Analysis of Remediation Efficacy across Environmental Matrices

The selection of a remediation strategy for this compound depends on a comparative analysis of factors such as efficacy, cost, duration, and environmental impact across different matrices like soil and groundwater. mdpi.comhilarispublisher.com Excavation and phytoremediation represent two fundamentally different approaches—one physical and immediate, the other biological and long-term.

Soil Remediation:

For soil contamination, excavation provides rapid and highly effective removal of the contaminant mass, which is a key advantage when immediate risk reduction is required. regenesis.comhilarispublisher.com Its efficacy is high for shallow, accessible soils. cleansoils.com However, it is often the most expensive option and results in significant site disruption and the transfer of liability to a disposal facility. researchgate.nethilarispublisher.com

Phytoremediation, in contrast, is a less invasive and more cost-effective solution for soil. ltu.sehilarispublisher.com It is an in-situ technology that can improve soil quality and prevent erosion. nih.govfortunejournals.com However, its primary limitations are the long timeframes required to achieve cleanup goals and its dependency on site-specific conditions such as climate, soil type, and contaminant concentration. hilarispublisher.comnih.gov The efficacy of phytoremediation for aged and strongly sorbed contaminants like this compound can be limited by low bioavailability. nih.gov

Groundwater Remediation:

This compound contamination in soil can be a long-term source of groundwater pollution. wa.gov Excavation of the source soil can significantly reduce the contaminant load leaching into groundwater over time, though it may not immediately remediate the existing plume. wa.gov Post-excavation monitoring of groundwater is crucial to assess the effectiveness of the source removal. wa.gov

Phytoremediation can also address groundwater contamination, particularly for shallow aquifers, through mechanisms like phytofiltration (using roots to absorb contaminants from water) and by controlling hydraulic gradients to prevent plume migration. nih.govclu-in.org It offers a passive, solar-driven pumping and treatment system. However, its effectiveness is limited by the rooting depth of the selected plants and the concentration of the contaminant, as high levels can be phytotoxic. clu-in.org

The following table provides a comparative analysis of excavation and phytoremediation for this compound.

Table 2: Comparative Analysis of Remediation Technologies for this compound

| Feature | Excavation & Off-Site Disposal | Phytoremediation |

|---|---|---|

| Primary Matrix | Soil, Sludge | Soil, Groundwater, Wastewater |

| Mechanism | Physical removal and transport. regenesis.com | In-situ biological uptake, degradation, or stabilization. nih.govltu.se |

| Efficacy | High and immediate for removed material. regenesis.com May be incomplete due to site constraints. wa.gov | Variable; dependent on plant species, contaminant bioavailability, and climate. mdpi.comnih.gov |

| Treatment Time | Short (days to weeks). regenesis.com | Long (months to years). hilarispublisher.com |

| Cost | High (transportation, disposal fees). researchgate.nethilarispublisher.com | Low to moderate (installation and maintenance). ltu.sehilarispublisher.com |

| Environmental Impact | High site disruption, dust generation, secondary pollution from transport. researchgate.nethilarispublisher.com | Low disruption, aesthetically pleasing, improves soil health, prevents erosion. nih.govltu.se |

| Key Advantage | Speed and certainty of mass removal. regenesis.com | Low cost, low impact, potential for ecosystem restoration. hilarispublisher.com |

In many cases, an integrated approach that combines technologies may be the most effective strategy. For example, excavation could be used to remove highly contaminated "hot spots," followed by phytoremediation as a long-term polishing step to manage residual, low-level contamination in soil and groundwater. clu-in.orgmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-DDD |

| 4,4-DDE |

| 4,4-DDD |

| 4,4-DDT |

| Activated Carbon |

| Aldrin |

| As (Arsenic) |

| Atrazine |

| Cd (Cadmium) |

| Chlordane |

| Cr (Chromium) |

| Cu (Copper) |

| Dieldrin |

| Endosulfans |

| Endrin |

| Endrin aldehyde |

| This compound (Heptachlor Epoxide) |

| γ-HCH (gamma-Hexachlorocyclohexane) |

| HCB (Hexachlorobenzene) |

| HCH (Hexachlorocyclohexane) |

| Heptachlor |

| Hexabromobenzene |

| Keltan |

| Methoxychlor |

| Ni (Nickel) |

| Pb (Lead) |

| Simazine |

| Tween 20 |

Research Gaps and Future Directions

Elucidation of Novel or Understudied Degradation Pathways

While the primary formation of epoxyheptachlor from heptachlor via microbial epoxidation is well-established, the subsequent degradation of this compound itself is not fully understood. Research has identified several breakdown products, but the complete pathways and the factors influencing them require further investigation.

A key area of future research is the detailed characterization of the enzymatic processes involved in this compound degradation. While studies have shown that certain soil microorganisms can transform this compound, the specific enzymes responsible for these transformations are largely unknown. capes.gov.br Identifying and isolating these enzymes could pave the way for developing enhanced bioremediation techniques.

Furthermore, research has indicated that heptachlor can be degraded through multiple pathways simultaneously, including hydroxylation to 1-hydroxychlordene and subsequent epoxidation to chlordene epoxide, or direct epoxidation to heptachlor epoxide, which can then be hydrolyzed to heptachlor diol or dechlorinated to chlordene epoxide. nih.gov However, the relative importance and rates of these competing pathways under different environmental conditions (e.g., aerobic vs. anaerobic, varying pH, and microbial community composition) are still understudied. For instance, a study using a novel bacterial strain H demonstrated the simultaneous operation of these pathways, highlighting the complexity of its breakdown. nih.gov Another study showed that white-rot fungi like Pleurotus ostreatus can degrade heptachlor epoxide to heptachlor diol. researchgate.netnih.gov Future work should focus on quantifying the kinetics of these reactions and identifying the full spectrum of metabolites to create a more complete picture of its environmental fate.

Refinement of Environmental Transport Models for Long-Range Contamination

This compound's detection in remote ecosystems, such as the Arctic, far from its original points of application, confirms its capacity for long-range atmospheric transport. who.int However, accurately modeling this transport remains a significant challenge for the scientific community.

Current multimedia environmental fate models often struggle to precisely predict the behavior of semi-volatile organic compounds (SVOCs) like this compound. rsc.orgmuni.cz A major research gap is the refinement of these models to better account for the dynamic and variable conditions that influence long-range transport. This includes improving the parameterization of key processes such as air-sea exchange, wet and dry deposition, and degradation rates in different atmospheric layers. muni.czcopernicus.org

Future modeling efforts need to incorporate more realistic and higher-resolution data on environmental variables. For example, models should be able to simulate the effects of intermittent rainfall and fluctuating levels of atmospheric oxidants, such as hydroxyl radicals, which can significantly impact the atmospheric lifetime and transport distance of pesticides. nih.gov The development of 3-D dynamical models that can simulate episodic transport events in the mid-troposphere, where stronger winds can rapidly convey chemicals to polar regions, is a promising avenue. copernicus.orgcopernicus.org Validating these more sophisticated models with comprehensive field data from various latitudes will be crucial for improving their predictive accuracy. europa.eu

Development of Advanced and More Sensitive Analytical Methods

The effective monitoring and risk assessment of this compound rely on the availability of highly sensitive and selective analytical methods capable of detecting ultra-trace levels of the compound in complex environmental and biological matrices.

While gas chromatography with electron capture detection (GC-ECD) has been a standard method, advancements in mass spectrometry have significantly improved detection capabilities. researchgate.net Techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer enhanced selectivity and sensitivity. mdpi.comfrontiersin.org However, there is a continuing need to push the limits of detection to quantify this compound at environmentally relevant concentrations, which can be in the parts-per-trillion (ppt) or even lower range. conquerscientific.comlabmanager.com

Future research should focus on the development and validation of novel analytical approaches. This includes the exploration of advanced sample preparation and extraction techniques that can efficiently isolate and concentrate this compound from complex samples while minimizing matrix interference. univie.ac.at Innovations such as fabric phase sorptive extraction (FPSE) have shown promise for the rapid and efficient analysis of organochlorine pesticides in challenging matrices like fruit juices. nih.gov The use of high-resolution mass spectrometry (HRMS) can aid in the identification of unknown metabolites and transformation products, further clarifying the environmental fate of this compound. researchgate.netunivie.ac.at Continued development in these areas will be vital for accurate exposure assessment and for monitoring the effectiveness of remediation efforts. enthalpy.comut2a.fr

Comprehensive Ecotoxicological Assessments in Diverse Ecosystems

Although the toxicity of this compound is recognized, there is a need for more comprehensive ecotoxicological assessments across a wider range of ecosystems and species. Much of the existing data is derived from laboratory studies, and more field-based research is required to understand its real-world impacts.

A significant research gap is the lack of detailed studies on the bioaccumulation and biomagnification of this compound in complete food webs, particularly in sensitive environments like the Arctic and marine ecosystems. epa.govcimi.orgecetoc.orgevostc.state.ak.us While it has been detected in the tissues of arctic mammals like polar bears and seals, a thorough understanding of its transfer and magnification through trophic levels is needed to assess the risk to top predators. nih.govlancs.ac.uk

Future research should conduct integrated ecological risk assessments in various geographical locations, from historically contaminated sites to remote regions. gov.nl.ca These assessments should consider the entire ecosystem, including soil organisms, aquatic invertebrates, fish, birds, and mammals, to evaluate the potential for cascading effects. epa.gov Such studies would provide crucial data for establishing ecosystem-specific sediment and water quality guidelines and for understanding the long-term sublethal effects of chronic exposure to low levels of this compound.

Exploration of Sustainable and Cost-Effective Remediation Technologies

The remediation of sites contaminated with persistent organic pollutants like this compound is often a costly and complex undertaking. There is a pressing need to develop and optimize sustainable and cost-effective cleanup technologies that can be applied in situ to minimize environmental disruption.

Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and environmentally friendly approach. fao.org Research has shown that certain fungi and bacteria can degrade this compound. researchgate.netnih.gov Future work should focus on optimizing the conditions for microbial degradation in the field, which could involve techniques like biostimulation (adding nutrients to enhance native microbial activity) or bioaugmentation (introducing specific-degrading microbes to the contaminated site). mdpi.comtecnoscientifica.com Mycoremediation, using fungi, has been highlighted as a particularly cost-effective option. bio-conferences.org

Phytoremediation, the use of plants to remove, contain, or degrade contaminants, is another sustainable option. frontiersin.orghumanjournals.com This approach is generally low-cost and can be aesthetically pleasing. mdpi.com Research is needed to identify and cultivate plant species that are not only tolerant to this compound but also efficient at its uptake and degradation. A challenge with phytoremediation is the disposal of the contaminated plant biomass; however, research into converting this biomass into bioenergy could offer an economically viable solution. mdpi.comdntb.gov.ua

Advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals to destroy organic pollutants, represent a powerful technological option for water and wastewater treatment. nih.govkirj.ee Studies have compared the efficiency and cost of various AOPs, such as Fenton, UV/H2O2, and photocatalysis. igi-global.combcrec.id For instance, one study found the FeGAC/H2O2 process to be the most efficient and cost-effective for treating pesticide wastewater, with a cost of $0.74 per kg of Total Organic Carbon (TOC) removed, compared to $239/kg for UV/TiO2/H2O2. igi-global.combcrec.id Future research should focus on scaling up these technologies and reducing their operational costs to make them more accessible for large-scale remediation projects. mdpi.com

Q & A

Q. What standardized analytical methods are recommended for detecting Epoxyheptachlor in environmental samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely validated method for quantifying this compound in soil, water, and biological matrices. Researchers should follow protocols outlined in the Agency for Toxic Substances and Disease Registry (ATSDR) toxicological profile, which emphasizes solvent extraction, cleanup steps (e.g., silica gel chromatography), and calibration with certified reference materials to minimize matrix interference . For environmental water samples, liquid-liquid extraction with hexane or dichloromethane is preferred, followed by derivatization if necessary to improve detectability .

Q. How do exposure pathways for this compound influence experimental design in toxicological studies?

Experimental designs must account for primary exposure routes: inhalation (aerosols), oral ingestion (contaminated food/water), and dermal absorption. For in vivo studies, dose-response models should align with EPA’s Protective Action Criteria (PAC-1: 0.15 mg/m³, PAC-2: 0.5 mg/m³, PAC-3: 3 mg/m³) to simulate acute and chronic exposure scenarios . Cohort studies should integrate retrospective data from populations with occupational or agricultural exposure histories, as outlined in ATSDR’s guidelines for biomarker identification .

Q. What are the critical data gaps in understanding this compound’s environmental persistence?

Key gaps include limited data on degradation products in anaerobic environments and bioaccumulation factors in aquatic ecosystems. Researchers should prioritize sediment-soil partitioning studies under varying pH and temperature conditions, referencing ATSDR’s identification of data needs in Chapter 6.4 . Additionally, longitudinal monitoring of this compound in groundwater near historical pesticide application sites is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported half-life values of this compound across different studies?

Discrepancies often arise from variations in experimental conditions (e.g., UV exposure, microbial activity). To address this, conduct controlled comparative studies using isotopically labeled this compound (e.g., -labeled) to track degradation pathways. Statistical meta-analyses of existing data should apply weighted regression models to account for study-specific variables (e.g., soil organic carbon content, climate zones) . Transparent reporting of uncertainty intervals and methodological limitations is critical .

Q. What methodological improvements are needed to optimize this compound detection in human biomonitoring studies?

Current limitations include low recovery rates in blood serum and adipose tissue. Researchers should validate high-resolution liquid chromatography (HR-LC) paired with tandem mass spectrometry (MS/MS) to enhance sensitivity. Protocols must include quality control steps such as spike-and-recovery experiments and inter-laboratory comparisons, as emphasized in ATSDR’s analytical methods review . Ethical considerations for human subject recruitment, per IRB guidelines, should detail exclusion criteria (e.g., confounding exposures to other organochlorines) .

Q. How can computational models improve risk assessment frameworks for this compound?

Integrate physiologically based pharmacokinetic (PBPK) modeling with epidemiological data to predict target organ toxicity. Validate models using ATSDR’s existing toxicity profiles and adjust parameters for subpopulations (e.g., children, immunocompromised individuals) . Sensitivity analyses should prioritize variables like hepatic metabolic rates and glomerular filtration efficiency .

Methodological and Data Analysis Guidelines

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Use non-linear mixed-effects models (NLME) to handle clustered or longitudinal data. For ecological studies, apply species sensitivity distribution (SSD) curves to estimate hazardous concentrations for 5% of species (HC). Ensure raw data (e.g., LC values) are archived in supplementary materials with metadata on experimental conditions .

Q. How should researchers address variability in this compound’s toxicity data across different species?

Conduct cross-species extrapolation using allometric scaling and homology modeling of metabolic enzymes (e.g., cytochrome P450 isoforms). ATSDR’s retrospective study framework provides a template for reconciling interspecies differences through adjusted body-weight scaling factors .

Q. What criteria define the adequacy of a database for this compound risk characterization?

Per ATSDR, a robust database must include:

- Peer-reviewed studies with explicit QA/QC protocols.

- Data on all exposure routes and critical endpoints (e.g., neurotoxicity, carcinogenicity).

- Environmental monitoring across diverse media (air, water, soil) and geographical regions . Gaps should be documented in a substance-specific research agenda .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.